molecular formula C7H6Cl2N2O2 B1330080 3,5-Dichloro-4-hydroxybenzohydrazide CAS No. 23964-29-6

3,5-Dichloro-4-hydroxybenzohydrazide

Cat. No. B1330080
CAS RN: 23964-29-6
M. Wt: 221.04 g/mol
InChI Key: YAECGTGIGJYKPO-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-hydroxybenzohydrazide (3,5-DCHBH) is a chemical compound that has recently been studied for its potential applications in a variety of scientific research areas. This compound has a wide range of biochemical and physiological effects, and has been used as a reagent in several laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Products

  • The reduction of 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol using LiAlH4 as a catalyst resulted in bis(3,5-dichloro-4-hydroxyphenyl)methane, demonstrating an unexpected product from the normal reduction of carboxylic acid (Ritmaleni, Notario, & Yuliatun, 2013).

Chromogenic Systems

  • 3,5-Dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system, when coupled with the enzyme oxidation of uric acid, provides a reliable method for assaying uric acid in biological fluids (Fossati & Prencipe, 2010).

Antimicrobial Studies

  • Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles using 4-hydroxybenzohydrazide revealed significant antibacterial and antifungal activities for some compounds (Nagalakshmi, 2008).

Environmental Implications

  • Investigation into the environmental fate of 3,5-dichloro-p-anisyl alcohol under anaerobic conditions revealed insights into the biotransformation reactions of chloroaromatic fungal metabolites (Verhagen, Swarts, Wijnberg, & Field, 1998).

Structural Analyses

  • Study of the title compound, C14H9BrCl2N2O2, formed from 3,5-dichloro-2-hydroxybenzaldehyde and 3-bromobenzohydrazide, revealed interesting structural properties through X-ray crystallography (Zhu, Wei, & Zhu, 2008).

Quantum Chemical Studies

Medicinal Chemistry

  • Cobalt(III) complexes with Schiff base ligands derived from hydrazone, including (E)‐N′‐(3,5‐dichloro‐2‐hydroxybenzylidene)‐4‐hydroxybenzohydrazide, were studied for potential binding to major protease SARS‐CoV‐2 and ACE-2 (Parvarinezhad, Salehi, Kubicki, & Eshaghi Malekshah, 2022).

Safety and Hazards

3,5-Dichloro-4-hydroxybenzohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,5-dichloro-4-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAECGTGIGJYKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178674
Record name Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23964-29-6
Record name Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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